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Compound of Interest

Compound Name: Lansoprazole sulfone N-oxide

Cat. No.: B194816 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

co-elution issues during the HPLC analysis of Lansoprazole and its impurities.

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: We are observing poor resolution between Lansoprazole and one of its known impurities.

What are the initial steps to troubleshoot this co-elution issue?

A1: Co-elution in HPLC is a common challenge that can often be resolved by systematically

adjusting chromatographic parameters.[1][2] The primary factors influencing resolution are the

mobile phase composition, column chemistry, and other chromatographic conditions.

Initial Troubleshooting Steps:

Mobile Phase Modification: The first and often most effective step is to alter the mobile phase

composition.

Organic Solvent Ratio: Adjust the ratio of the organic solvent (e.g., acetonitrile or

methanol) to the aqueous buffer. A slight decrease in the organic solvent percentage can

increase retention times and potentially improve separation.
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Change Organic Solvent: If you are using methanol, switching to acetonitrile, or vice

versa, can alter the selectivity of the separation due to different solvent properties.[2][3]

pH of Aqueous Buffer: The pH of the mobile phase buffer is a critical parameter, as it

affects the ionization state of Lansoprazole and its impurities.[1] Adjusting the pH away

from the pKa of the analytes can significantly impact retention and selectivity. For

Lansoprazole, which is unstable in acidic conditions, a neutral to slightly basic pH (e.g., pH

7.0) is often recommended.[1][3]

Column Chemistry Evaluation:

Stationary Phase: C18 columns are widely used for Lansoprazole analysis.[3][4] If co-

elution persists, consider switching to a different stationary phase, such as a C8 column,

which may offer different selectivity.[1]

Particle Technology: Modern columns with smaller particle sizes (sub-2 µm for UPLC) or

fused-core technology can provide significantly higher efficiency and resolution.[3]

Gradient Optimization: If using a gradient elution method, modifying the gradient profile can

resolve co-eluting peaks. Try a shallower gradient (slower increase in organic solvent

concentration) around the elution time of the critical pair.

Below is a DOT script illustrating a logical troubleshooting workflow for co-elution issues.
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Fig 1. Troubleshooting workflow for HPLC co-elution.
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Q2: What are the common impurities of Lansoprazole that are known to co-elute?

A2: The common process-related and degradation impurities of Lansoprazole include

Lansoprazole Sulfone (Related Compound A), Lansoprazole N-Oxide (Related Compound B),

and Lansoprazole Sulfide (Related Compound C). Forced degradation studies have shown that

Lansoprazole degrades significantly under acidic and oxidative conditions, leading to the

formation of various degradation products that can potentially co-elute with the parent drug or

other impurities.[3][5][6] One study noted that an isocratic method was able to separate known

impurities but failed to resolve a degradant peak formed during acid degradation.[3]

Q3: Can you provide a starting point for an HPLC method that has shown good resolution for

Lansoprazole and its impurities?

A3: Several UPLC and HPLC methods have been successfully developed and validated for the

separation of Lansoprazole and its impurities. Below are summaries of a few methods.

Data Presentation: HPLC/UPLC Method Parameters
Table 1: UPLC Method for Lansoprazole and its Impurities[3]

Parameter Condition

Column
Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7

µm)

Mobile Phase A pH 7.0 Phosphate buffer: Methanol (90:10 v/v)

Mobile Phase B Methanol: Acetonitrile (50:50 v/v)

Gradient Program
Time (min) / %B: 0.01/20, 2.0/30, 5/50, 6.0/70,

8.5/70, 9.5/20, 11/20

Flow Rate 0.3 mL/min

Column Temperature 40°C

Detection Wavelength 285 nm

Injection Volume 3.0 µL
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Table 2: Improved HPLC Method for Lansoprazole

Parameter Condition

Column Ascentis® Express C18 (Fused-Core®)

Particle Size 2.7 µm

Mobile Phase
(Details proprietary but based on USP method

modifications)

Key Improvement
Reduced run time from 60 min to 40 min with

improved resolution and sensitivity.

Table 3: RP-HPLC Method for Lansoprazole[4]

Parameter Condition

Column Inspire grace C18 (250 mm x 4.5 mm, 5 µm)

Mobile Phase Methanol: Water (80:20 v/v)

Flow Rate 0.8 mL/min

Detection Wavelength 285 nm

Retention Time ~5.4 min

Experimental Protocols
Protocol 1: UPLC Method for the Estimation of Lansoprazole and its Impurities

This protocol is adapted from a validated stability-indicating UPLC method.[3]

1. Materials and Reagents:

Lansoprazole reference standard and impurity standards

Potassium dihydrogen phosphate (KH2PO4)

Triethylamine
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Orthophosphoric acid

Methanol (HPLC grade)

Acetonitrile (HPLC grade)

Milli-Q water

2. Chromatographic System:

UPLC system with a photodiode array detector

Waters Acquity BEH C18 column (50 mm × 2.1 mm, 1.7 µm)

3. Preparation of Mobile Phase:

Mobile Phase A: Prepare a 20mM KH2PO4 buffer. Add 8 mL of triethylamine to 1000 mL of

the buffer and adjust the pH to 7.0 with orthophosphoric acid. Mix this buffer with methanol in

a 90:10 v/v ratio.

Mobile Phase B: Mix methanol and acetonitrile in a 50:50 v/v ratio.

Degas both mobile phases before use.

4. Standard Solution Preparation:

Prepare a stock solution of Lansoprazole reference standard in a suitable diluent.

Prepare a working standard solution by diluting the stock solution to the desired

concentration (e.g., 400 µg/mL).

Prepare a spiked solution by adding known amounts of impurity standards to the

Lansoprazole standard solution.

5. Sample Preparation:

For bulk drug, accurately weigh and dissolve the sample in the diluent to achieve a

concentration similar to the standard solution.
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For capsule dosage forms, empty and weigh the contents of a sufficient number of capsules.

Calculate the average weight and prepare a sample solution of equivalent concentration.

6. Chromatographic Conditions:

Set the column temperature to 40°C.

Set the flow rate to 0.3 mL/min.

Set the detection wavelength to 285 nm.

Set the injection volume to 3.0 µL.

Use the gradient program outlined in Table 1.

7. System Suitability:

Inject the standard solution multiple times and check for system suitability parameters such

as theoretical plates, tailing factor, and %RSD for peak area and retention time.

8. Analysis:

Inject the blank, standard, and sample solutions.

Identify and quantify the impurities in the sample by comparing their retention times and

peak areas with those of the standards.

Below is a DOT script representing the experimental workflow for the UPLC analysis.
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Fig 2. Experimental workflow for UPLC analysis of Lansoprazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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